Benzene, (2-iodo-1-methylethyl)-, also known as 1-iodopropan-2-ylbenzene, is an organic compound with the molecular formula CHI and a molecular weight of 246.09 g/mol. This compound is characterized by an iodine atom attached to the second carbon of a 1-methylethyl group, making it a derivative of benzene. It is primarily used as an intermediate in organic synthesis, particularly for preparing other aromatic compounds and biologically active molecules .
Benzene, (2-iodo-1-methylethyl)- falls under the category of organoiodine compounds and aromatic hydrocarbons. Its classification is significant due to its reactivity and utility in organic synthesis.
The synthesis of Benzene, (2-iodo-1-methylethyl)- typically involves the iodination of isopropylbenzene through an electrophilic aromatic substitution reaction. This process generally requires an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of iodine into the benzene ring .
Benzene, (2-iodo-1-methylethyl)- has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | CHI |
Molecular Weight | 246.09 g/mol |
IUPAC Name | 1-iodopropan-2-ylbenzene |
InChI | InChI=1S/C9H11I/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key | HIDYPDZZGNFUSP-UHFFFAOYSA-N |
Canonical SMILES | CC(CI)C1=CC=CC=C1 |
Benzene, (2-iodo-1-methylethyl)- can undergo several types of chemical reactions:
The reactions can yield various products depending on the specific conditions:
The mechanism by which Benzene, (2-iodo-1-methylethyl)- exerts its effects involves electrophilic aromatic substitution reactions. The iodine atom acts as a good leaving group, facilitating various substitution reactions. This characteristic makes the compound a versatile intermediate in organic synthesis .
Benzene, (2-iodo-1-methylethyl)- exhibits typical properties associated with organoiodine compounds:
Key chemical properties include:
The compound's reactivity profile allows it to participate in diverse chemical transformations, making it valuable in synthetic chemistry.
Benzene, (2-iodo-1-methylethyl)- has several important applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8